Testolactone

描述

Historical Context and Evolution of Therapeutic Understanding

The story of Testolactone is a compelling example of how the understanding of a drug's mechanism of action can evolve over time, reshaping its therapeutic application and legacy.

This compound was first approved for medical use in the United States in 1970 and was marketed under the brand name Teslac. wikipedia.orgmdpi.com Initially, it was utilized as an antineoplastic agent for the palliative treatment of advanced or disseminated breast cancer in postmenopausal women. drugbank.comfda.gov Its early use in the 1960s and 1970s was based on the empirical observation of tumor regression, though the precise mechanism behind its anticancer effects was not yet understood. mdpi.com One of the pioneering studies on its use for breast cancer was published in 1960, which reported sustained objective remission of advancing breast cancer. encyclopedia.pub Beyond breast cancer, early clinical investigations also explored its use in treating disorders of sex steroid excess, such as familial male-limited precocious puberty and McCune-Albright syndrome. mdpi.comencyclopedia.pub

A pivotal shift in the understanding of this compound's therapeutic action came in 1975 with the discovery of its ability to inhibit the enzyme aromatase. mdpi.com Prior to this, its clinical benefits were hypothesized to be related to androgenic actions, but it was found to have no in vivo androgenic effect. mdpi.comdrugbank.com Research by Siiteri and colleagues on human placental aromatase led to the hypothesis that the antitumor activity of certain steroidal drugs could be due to the inhibition of estrogen synthesis. mdpi.com Subsequent studies confirmed that this compound acts as a non-selective, irreversible inhibitor of aromatase, the enzyme responsible for the conversion of androgens (like androstenedione (B190577) and testosterone) into estrogens (estrone and estradiol (B170435), respectively). mdpi.comdrugbank.comnih.gov This discovery was crucial as it established a clear biochemical rationale for its efficacy in estrogen-dependent breast cancers. mdpi.com

Following the elucidation of its mechanism of action, this compound, along with aminoglutethimide (B1683760), was classified as a first-generation aromatase inhibitor. mdpi.comnih.gov It was one of the first steroids to be used clinically for its aromatase-inhibiting properties. mdpi.com As a first-generation inhibitor, its action was non-selective and it possessed relatively weak inhibitory activity compared to the agents that would follow. mdpi.comresearchgate.net In vitro studies indicated that its inhibition of aromatase could be noncompetitive and irreversible, which might explain the persistence of its effects on estrogen synthesis even after the drug was withdrawn. wikipedia.orgdrugbank.com

| Year | Milestone | Significance |

|---|---|---|

| 1960 | First publication on the use of this compound for breast cancer treatment. encyclopedia.pub | Demonstrated early evidence of its antineoplastic activity. |

| 1970 | Approved for medical use in the United States. wikipedia.orgmdpi.com | Became clinically available for the treatment of advanced breast cancer. |

| 1975 | Discovery of its aromatase inhibitory action. mdpi.com | Provided a clear mechanism of action for its therapeutic effects. |

| Post-1975 | Classified as a first-generation aromatase inhibitor. mdpi.comnih.gov | Established its place in the history of endocrine therapy. |

| 2008 | Withdrawn from the drug market. mdpi.comresearchgate.net | Marked the end of its clinical use due to the availability of more potent and selective inhibitors. |

Several factors contributed to the decline in the clinical use of this compound and its eventual withdrawal from the market in 2008. mdpi.comresearchgate.net The primary reasons were its weak inhibitory activity and the moderate clinical response rates observed in patients. mdpi.comresearchgate.net The development of more potent and selective second and third-generation aromatase inhibitors, such as formestane, anastrozole (B1683761), and letrozole, offered superior efficacy and better side-effect profiles, rendering this compound obsolete. nih.govnih.gov Although it had a good safety profile, the emergence of these newer agents ultimately led to its discontinuation. nih.gov

Academic Significance and Continued Research Interest

Despite its withdrawal from clinical use, this compound continues to be a subject of academic interest. mdpi.com It serves as a foundational compound for the design and synthesis of new, more potent aromatase inhibitors. mdpi.com Researchers utilize this compound as a starting material for chemical modifications aimed at enhancing its biological activity. mdpi.com Furthermore, recent studies have explored novel applications and derivatives of this compound. For instance, fungal biotransformation of this compound has yielded new metabolites with potent aromatase inhibitory activity, some even more potent than the standard drug exemestane. google.com This ongoing research underscores the enduring legacy of this compound as a scaffold for the development of new therapeutic agents against estrogen-dependent diseases. mdpi.comgoogle.com

| Compound | IC50 Value |

|---|---|

| This compound (1) | 0.716 ± 0.031 μM google.com |

| Exemestane (Standard) | 0.232 ± 0.031 μM google.com |

| Metabolite 3 (from this compound) | 8.60 ± 0.402 nM google.com |

| Metabolite 4 (from this compound) | 9.23 ± 1.31 nM google.com |

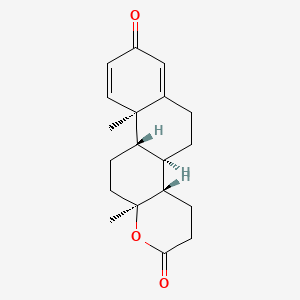

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O3/c1-18-9-7-13(20)11-12(18)3-4-14-15(18)8-10-19(2)16(14)5-6-17(21)22-19/h7,9,11,14-16H,3-6,8,10H2,1-2H3/t14-,15+,16+,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPEWUONYVDABNZ-DZBHQSCQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC(=O)O2)CCC4=CC(=O)C=CC34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC(=O)O2)CCC4=CC(=O)C=C[C@]34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023644 | |

| Record name | Testolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Testolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015031 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble (27.4 mg/L), SLIGHTLY SOL IN WATER & BENZYL ALCOHOL; SOL IN ALC & CHLOROFORM; INSOL IN ETHER & SOLVENT HEXANE, 2.30e-02 g/L | |

| Record name | Testolactone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00894 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TESTOLACTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3255 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Testolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015031 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from acetone, WHITE TO OFF-WHITE CRYSTALLINE POWDER | |

CAS No. |

968-93-4 | |

| Record name | Testolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=968-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Testolactone [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000968934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Testolactone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00894 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | testolactone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23759 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Testolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Testolactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TESTOLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J9BLA949Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TESTOLACTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3255 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Testolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015031 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

218-219 °C, 218.5 °C | |

| Record name | Testolactone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00894 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TESTOLACTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3255 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Testolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015031 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanistic Investigations of Testolactone As an Aromatase Inhibitor

Elucidation of Aromatase Enzyme Target and Specificity

Testolactone's therapeutic efficacy stems from its specific interaction with and inhibition of the aromatase enzyme.

Interaction with Cytochrome P450 Aromatase

The principal action of this compound is the inhibition of steroid aromatase activity, leading to a reduction in estrogen synthesis drugbank.comfda.govwikidoc.orgrxlist.comhmdb.ca. Aromatase, also known as estrogen synthase or Cytochrome P450 19A1 (CYP19A1), is a cytochrome P450 enzyme drugbank.comhmdb.caresearchgate.netmdpi.comnih.govwikipedia.orgaacrjournals.org. This enzyme plays a pivotal role in steroidogenesis by catalyzing the conversion of C19 androgens, such as androstenedione (B190577) and testosterone (B1683101), into C18 estrogens, namely estrone (B1671321) and estradiol (B170435), respectively drugbank.comrxlist.comhmdb.camdpi.comnih.govwikipedia.orgaacrjournals.org. This compound's aromatase-inhibiting action has been attributed to its competition with these natural substrates, testosterone and androstenedione, for binding to microsomal aromatase cytochrome P450 researchgate.netmdpi.com.

Steroidal Nature and Structural Basis for Aromatase Binding

This compound is classified as a steroidal aromatase inhibitor wikipedia.orgwikipedia.orgnih.gov. It is a synthetic antineoplastic agent that, despite some structural similarities to testosterone, does not exhibit in vivo androgenic effects drugbank.comwikidoc.org. Structurally, this compound is distinct from the typical androgen steroid nucleus, featuring a six-membered lactone ring in place of the usual five-membered carbocyclic D-ring drugbank.comwikidoc.orgnih.gov. It is also characterized as a seco-androstane and a 3-oxo-Δ1,Δ4-steroid nih.govchemicalbook.com.

Molecular docking studies have provided insights into this compound's binding within the active site of CYP19A1. This compound effectively occupies the ligand binding region of the enzyme. Its interaction involves hydrogen bonds with backbone amino acid residues such as Met374 and metal Ash309, as well as numerous hydrophobic interactions with residues including Ile133, Phe134, Phe221, Trp224, Ile305, Ala306, Val370, Leu372, Val373, and Leu477 nih.gov.

Aromatase Inhibition Kinetics and Mechanism

The inhibitory profile of this compound against aromatase is characterized by its irreversible and non-competitive nature, operating through a suicide substrate mechanism.

Irreversible Inhibition Profile

In vitro studies consistently report that this compound's inhibition of aromatase is irreversible drugbank.comfda.govwikidoc.orgrxlist.comhmdb.cawikipedia.orgwikipedia.orgnih.govchemicalbook.comwikipedia.org. This irreversible binding leads to the permanent inactivation of the enzyme aacrjournals.orgwikipedia.orgnih.gov. This characteristic irreversible inhibition is believed to account for the sustained effect of this compound on estrogen synthesis even after the cessation of drug administration drugbank.comfda.govwikidoc.orgrxlist.comhmdb.cawikipedia.org.

Non-competitive Inhibition Characteristics

Beyond its irreversible nature, in vitro research indicates that this compound exhibits non-competitive inhibition of aromatase drugbank.comfda.govwikidoc.orgrxlist.comhmdb.cawikipedia.orgnih.govwikipedia.org. This suggests that this compound binds to a site on the enzyme distinct from the substrate binding site, or that its binding alters the enzyme's conformation such that the substrate cannot bind or be processed effectively, regardless of substrate concentration.

Suicide Substrate Mechanism Research

This compound functions as a "suicide substrate" for aromatase mdpi.comwikipedia.orgnih.govaacrjournals.orgjcrpe.org. A suicide substrate is a compound that is converted into a chemically reactive, irreversible inhibitor at the enzyme's active site during the enzyme's normal catalytic function aacrjournals.org. The 3-keto-4-ene system present in this compound is characteristic of a kinetic profile expected for a suicide substrate researchgate.netmdpi.com.

Research has demonstrated that this compound causes a time-dependent loss of aromatase activity nih.govaacrjournals.org. The proposed inactivation mechanism involves the redirection of the third oxidation step normally carried out by aromatase researchgate.netmdpi.comnih.govaacrjournals.org. Instead of releasing an aromatized product, structural modifications in inhibitors like this compound lead to the covalent attachment of the steroid intermediate to the enzyme, thereby inactivating it researchgate.netmdpi.comnih.govaacrjournals.org.

Quantitative research findings for this compound's suicide substrate mechanism include specific kinetic parameters:

Table 1: Kinetic Parameters of this compound as a Suicide Substrate for Aromatase

| Parameter | Value | Unit | Source |

| K_i (Inhibition Constant) | 35 | µM | nih.govaacrjournals.org |

| k_inact (Rate of Inactivation) | 0.36 x 10^-3 | /sec | nih.govaacrjournals.org |

This irreversible inactivation mechanism, coupled with its non-competitive binding characteristics, underscores this compound's potent and persistent inhibitory effect on aromatase.

Comparative Enzyme Kinetics with Other Aromatase Inhibitors

This compound, as a first-generation aromatase inhibitor, exhibits a weaker inhibitory activity compared to newer generations of aromatase inhibitors. mdpi.comwikipedia.orgamazonaws.com Studies on human placental aromatase microsomes have provided insights into its enzyme kinetics. This compound demonstrated a competitive type of inhibition with a Kᵢ value of 3,700 nM. nih.gov In comparison, other aromatase inhibitors showed significantly lower Kᵢ values, indicating higher affinity for the enzyme. For instance, 4-hydroxy-androstenedione had a Kᵢ of 37 nM, 1-methyl-androsta-1,4-diene-3,17-dione had 15 nM, and 19-azido-androstenedione had 7.5 nM. nih.gov These findings highlight that while this compound functions as a competitive inhibitor, its potency is considerably less than that of some other steroidal inhibitors. nih.gov

Table 1: Comparative Inhibition Constants (Kᵢ) of Aromatase Inhibitors

| Aromatase Inhibitor | Kᵢ (nM) nih.gov |

| 4-hydroxy-androstenedione | 37 |

| 1-methyl-androsta-1,4-diene-3,17-dione | 15 |

| 19-azido-androstenedione | 7.5 |

| This compound | 3,700 |

Additionally, irreversible enzyme inactivation was observed for this compound with a Kᵢnact value of 0.57 x 10⁻³ sec⁻¹. nih.gov This suggests that this compound, similar to some other tested inhibitors, may redirect the third oxidation step in the aromatase mechanism, leading to covalent bonding of the steroid to the enzyme and subsequent irreversible inactivation. mdpi.com

Influence on Steroid Biosynthesis Pathways

This compound exerts its influence on steroid biosynthesis primarily through its inhibition of the aromatase enzyme, which catalyzes the final step in estrogen synthesis from androgens. mdpi.comdrugbank.comwikipedia.orgwikidoc.org

Reduction of Estrone and Estradiol Synthesis from Androgens

The main action of this compound is to reduce the synthesis of estrone and estradiol from their androgen precursors, androstenedione and testosterone, respectively. mdpi.comdrugbank.comwikipedia.orgwikidoc.orgnih.gov In postmenopausal women, where ovarian estrogen production declines, the peripheral conversion of adrenal androgens (primarily androstenedione) to estrone and estradiol is the major source of estrogens. wikipedia.orgwikidoc.orgnih.gov By inhibiting aromatase, this compound suppresses estrogen biosynthesis in various tissues, leading to a reduction in circulating serum concentrations of estrone and estradiol. nih.gov

Studies in postmenopausal women with metastatic breast cancer showed a significant decrease in estrone levels. mdpi.comnih.gov For example, mean estrone levels fell from 26 ± 3 pg/ml to 11 ± 2 pg/ml with this compound administration. nih.gov In men, this compound at a dosage of 1,000 mg/day has been reported to decrease estradiol levels by 25% to 50% after 6 to 10 days of use. wikipedia.org In women with precocious puberty due to McCune-Albright syndrome, this compound therapy decreased circulating estradiol levels and ovarian volume. nih.gov Similarly, in men with idiopathic oligospermia, this compound treatment led to a decrease in estrone and estradiol levels. mdpi.comresearchgate.net

Table 2: Effects of this compound on Estrogen Levels

| Hormone | Effect of this compound | Context | Reference |

| Estrone | Significant decrease | Postmenopausal women with metastatic breast cancer | mdpi.comnih.gov |

| Estradiol | Decrease (25-50%) | Men (1000 mg/day) | wikipedia.org |

| Estradiol | Decreased levels | Girls with McCune-Albright syndrome | nih.gov |

| Estrone & Estradiol | Decrease | Men with idiopathic oligospermia | mdpi.comresearchgate.net |

Effects on Androstenedione and Testosterone Levels

The inhibition of aromatase by this compound can lead to changes in the levels of its androgenic precursors. Studies have shown that this compound therapy can result in an increase in serum testosterone and androstenedione levels. mdpi.comresearchgate.net This is an expected consequence of blocking the conversion of these androgens into estrogens, leading to their accumulation. mdpi.comoup.com For instance, in men with idiopathic oligospermia, this compound therapy led to an increase in serum testosterone and androstenedione, and an improvement in the testosterone-estradiol ratio. mdpi.comresearchgate.net Similarly, in boys with pubertal gynecomastia, this compound treatment was associated with a significant increase in androstenedione levels and an increase in testosterone levels, approximately 1.5 times the baseline. mdpi.comoup.com

However, it is important to note that some reported elevations in androstenedione and testosterone levels in patients treated with this compound have been attributed to interference by this compound (or its metabolites) in certain radioimmunoassays (RIAs) used for measuring these androgens, rather than solely a true pharmacologic effect. nih.govoup.com While a small increase in precursors might be expected due to aromatase inhibition, the significant elevations observed in some studies were found to be partly due to cross-reactivity of this compound in the androgen assays. oup.com

Table 3: Effects of this compound on Androgen Levels

| Hormone | Observed Effect (Pharmacologic/Interference) | Context | Reference |

| Androstenedione | Increase (pharmacologic and/or assay interference) | Men with idiopathic oligospermia, boys with pubertal gynecomastia, postmenopausal women | mdpi.comnih.govresearchgate.netoup.com |

| Testosterone | Increase (pharmacologic and/or assay interference) | Men with idiopathic oligospermia, boys with pubertal gynecomastia | mdpi.comresearchgate.netoup.com |

Absence of Androgenic Effects

Despite its structural similarity to testosterone, this compound has consistently been reported to have no in vivo androgenic effects in clinical studies. mdpi.comdrugbank.comfda.govwikidoc.orgnih.gov This means it does not induce virilization or other androgen-dependent biological effects at non-toxic doses. mdpi.comfda.govnih.gov This characteristic is a notable advantage, as it avoids the androgenic side effects often associated with other steroidal compounds. mdpi.com Clinical trials have reported that this compound therapy is successful in minimizing virilization and is free of toxic and hormonal effects in this regard. mdpi.com

Investigations into Antiandrogenic Properties and Androgen Receptor Binding

Beyond its primary role as an aromatase inhibitor, this compound has also been investigated for potential antiandrogenic properties. mdpi.comfda.govoup.com Research indicates that this compound can act as an antiandrogen by interacting with the androgen receptor (AR). mdpi.comnih.govoup.com Studies, both in vivo in rats and in vitro in human cultured fibroblasts, rat mammary carcinoma cells, and rat prostate cytosol, have shown that this compound inhibits dihydrotestosterone (B1667394) (DHT) binding to the androgen receptor. nih.govoup.com For instance, the inhibition constant (Kᵢ) for DHT binding to the androgen receptor in rat prostate cytosol was 2.5 ± 0.8 x 10⁻⁷ M, and in cultured human prepuce fibroblasts, it was 1.9 ± 0.3 x 10⁻⁵ M. nih.govoup.com

Preclinical Research on Testolactone

In Vitro Studies on Cellular Models

In vitro cellular models are fundamental tools in drug discovery, offering advantages in scalability, cost-effectiveness, and reproducibility for high-throughput screening and efficacy/safety assessments. mdpi.com These models allow for detailed examination of molecular interactions within a cellular environment. mdpi.com

Aromatase Activity Modulation in Human Placental Microsomes

Testolactone's primary mechanism of action involves the inhibition of aromatase, an enzyme responsible for converting androgens into estrogens. drugbank.com Studies conducted on human placental microsomes, a common model for aromatase activity, revealed that this compound competes with endogenous substrates such as testosterone (B1683101) and androstenedione (B190577) for binding to microsomal aromatase cytochrome P450. mdpi.com This competitive interaction leads to a reduction in estrogen synthesis. mdpi.com

Further research demonstrated that this compound induces a time-dependent loss of aromatase activity in human placental microsomes. nih.govaacrjournals.org The inhibition constant (Ki) for this compound was determined to be 35 μM, with an inactivation rate constant (kinact) of 0.36 x 10⁻³ per second. nih.govaacrjournals.org Another study reported an IC50 value of 0.716 ± 0.031 μM for this compound against human placental microsomal aromatase. google.com

Presented as an interactive data table:

| Compound | Ki (μM) | kinact (x 10⁻³ /sec) | IC50 (μM) (Human Placental Microsomes) |

| This compound | 35 aacrjournals.org | 0.36 aacrjournals.org | 0.716 ± 0.031 google.com |

| 1,4-Androstadiene-3,17-dione | 0.32 aacrjournals.org | 0.91 aacrjournals.org | N/A |

Estrogen Formation Inhibition in Tumor Cell Lines

This compound functions as a non-selective, irreversible aromatase enzyme inhibitor. mdpi.comwikipedia.orgresearchgate.net Its inhibitory action extends to tumor sites, where it can directly block estrogen formation, leading to a reduction in both plasma estrone (B1671321) and estradiol (B170435) levels. mdpi.com Investigations into human breast tumors have confirmed this compound's ability to inhibit peripheral estrogen formation. mdpi.com

Specifically, studies on human breast tumors demonstrated that this compound reduced estrone and estradiol synthesis from androstenedione. nih.gov Lineweaver-Burk plots, a method used to determine enzyme kinetics, indicated that this compound acts as a competitive inhibitor of androstenedione aromatization. nih.gov The inhibition of aromatase is a key therapeutic strategy, as the enzyme promotes the proliferation of hormone-receptor-positive breast cancer cells. worldscientific.com By suppressing aromatase activity, this compound contributes to lowering estrogen secretion in tumor cells. innovareacademics.in

Effects on Cellular Growth and Proliferation in Estrogen-Dependent Cancers

The application of this compound in the treatment of estrogen-dependent breast cancers is primarily rooted in its capacity to inhibit estrogen synthesis. mdpi.comresearchgate.net Estrogens are known to stimulate the growth and inhibit apoptosis in various cancer cell types through estrogen receptor-mediated mechanisms. mdpi.com Overexpression of the aromatase enzyme leads to increased estrogen levels, which in turn enhances the growth of breast tumors. google.com By reducing estrogen levels, this compound aims to mitigate this proliferative effect.

Investigations into Cancer Cell Reverse Transformation

Beyond its direct inhibitory effects on estrogen synthesis, preclinical investigations have explored this compound's potential in inducing cancer cell reverse transformation. Notably, testololactone, an analog structurally related to this compound, has shown a positive effect on the process of reverse transformation, where cancer cells revert to a more normal cellular behavior. mdpi.comresearchgate.net This concept of reverse transformation represents a promising avenue in cancer treatment, aiming to normalize malignant cells rather than solely eliminating them. nih.gov

Aromatase Inhibition in Specific Tissues (e.g., bone, adipose, testicular, neural)

Aromatase is widely distributed throughout the body, with its presence noted in various tissues including the gonads, brain, adipose tissue, and bone. farmaciajournal.comresearchgate.net In postmenopausal women, extra-ovarian tissues, particularly adipose tissue and bones, become significant sites for estrogen synthesis. researchgate.net Human aromatase is predominantly found in adipose tissues, with a smaller proportion (10-25%) present in the testes. researchgate.net

This compound has been identified as a potent inhibitor of peripheral aromatization, specifically the conversion of androstenedione into estrone, without significantly altering serum androstenedione and testosterone levels. mdpi.com In human studies, it demonstrated potent inhibition of peripheral aromatase but not ovarian aromatase. mdpi.com Furthermore, research in rats indicated that this compound can inhibit hypothalamic aromatase activity. mdpi.com In neural tissues, such as astrocytes, aromatase is constitutively expressed and plays a role in cell viability following oxygen and glucose deprivation, a model for ischemic injury. nih.gov

In Vivo Animal Model Investigations

In vivo animal models are critical for preclinical drug development, enabling the assessment of drug effects on an entire organism and specific biological systems. pharmafocusasia.com

This compound has been investigated in adult male rat models to understand the influence of estrogens on sperm production. These studies concluded that this compound did not significantly impact peripheral testosterone or estradiol levels in this context. mdpi.com

Further in vivo studies in rats explored the antiandrogenic properties of this compound. This compound effectively inhibited the increase in ventral prostate weight induced by testosterone, dihydrotestosterone (B1667394) (DHT), and a combination of testosterone and 17β-estradiol in immature castrate rats. oup.comnih.gov Similar inhibitory effects were observed on seminal vesicle weights. oup.comnih.gov In intact immature rats, this compound also reduced prostate and seminal vesicle weights in a dose- and time-dependent manner. oup.comnih.gov

The zebrafish water tank (ZWT) has emerged as a valuable in vivo model for investigating this compound's biotransformation and its broader impact on steroid hormones. researchgate.netnih.gov In ZWT experiments, this compound metabolites, including 4,5-dihydrothis compound (B1226764) and 1,2,4,5-tetrahydrothis compound, were detected in proportions similar to those observed in humans. researchgate.netnih.gov The presence of this compound in the ZWT led to an increase in testosterone and androstenedione levels, mirroring observations in human serum. researchgate.netnih.gov These findings suggest that the ZWT model effectively demonstrates this compound's aromatase-inhibiting capacity and the subsequent accumulation of androgens in a living organism. researchgate.netnih.gov

Compound Names and PubChem CIDs

Efficacy in Hormone-Sensitive Tumor Xenografts

Preclinical studies have explored the efficacy of this compound in models of hormone-sensitive tumors, primarily focusing on its role as an aromatase inhibitor. Aromatase, a cytochrome P450 (CYP19) enzyme, is crucial for the conversion of androgens to estrogens and is highly expressed in breast cancer, playing a pivotal role in its origin and progression mdpi.comresearchgate.net.

In vitro investigations have demonstrated that this compound exhibits anti-proliferative activity against various breast cancer cell lines nih.gov. Furthermore, in vivo studies have shown that this compound can induce growth inhibition in mouse models of prostate cancer nih.gov. Research has also specifically noted its application in mice bearing human castration-resistant prostate cancer (CRPC) xenografts drugbank.com. These findings underscore this compound's potential to inhibit tumor growth in hormone-sensitive cancers by targeting estrogen synthesis.

Studies on Endocrine Parameter Modulation in Animal Models

This compound's impact on endocrine parameters in animal models has been a significant area of preclinical research, revealing its multifaceted hormonal effects. Its principal action is reported to be the inhibition of steroid aromatase activity, which results in a reduction of estrone synthesis from adrenal androstenedione fda.govdrugbank.com. In vitro studies suggest that this aromatase inhibition may be noncompetitive and irreversible, potentially explaining the persistence of this compound's effect on estrogen synthesis even after drug withdrawal fda.govdrugbank.com.

Beyond aromatase inhibition, this compound has demonstrated antiandrogenic properties. Studies in rats in vivo, as well as in human cultured fibroblasts and rat mammary carcinoma cells in vitro, showed that this compound competitively interacts with dihydrotestosterone (DHT) for androgen receptors mdpi.comoup.comnih.gov. This antiandrogenic activity was observed to be dose and time-dependent in rats mdpi.comoup.comnih.gov.

The inhibitory constants (K_i) for this compound's binding to the androgen receptor have been quantified:

| Target | K_i Value (M) | Source |

| DHT binding to androgen receptor in rat prostate cytosol | 2.5 ± 0.8 × 10^-7 | oup.comnih.gov |

| DHT binding to androgen receptor in human cultured fibroblasts and rat mammary tumor cells | 1.9 ± 0.3 × 10^-5 | oup.comnih.gov |

In adult male rats, this compound alone did not significantly alter serum testosterone or estradiol levels at the dosages studied nih.gov. However, pretreatment with this compound was found to increase the testicular response to human chorionic gonadotropin (hCG) nih.gov. Further experiments in adult male rats indicated that the majority of estradiol is derived from the adrenal glands rather than the testes, and that this compound did not affect the conversion of androgen precursors to estradiol in these animals nih.gov. In broader animal tests, some evidence of antiandrogenic and antiglucocorticoid activity was observed, and an increased growth rate in newborns was suggested rxlist.com. However, these tests did not show clear manifestations of androgenic, estrogenic, antiestrogenic, progestational, antiprogestational, gonadotropin-like, or antigonadotropic effects rxlist.com. This compound was identified as a potent inhibitor of peripheral, but not ovarian, aromatase in humans, and of hypothalamic aromatase in rats mdpi.comnih.gov.

Research on Growth and Bone Maturation in Preclinical Models

Preclinical investigations have also explored the influence of this compound on growth and bone maturation, particularly given estrogen's crucial role in bone age advancement and growth plate fusion caresfoundation.orgnih.gov. Aromatase inhibitors, by blocking estrogen production, are hypothesized to delay skeletal maturation and prolong linear growth, potentially improving final adult height caresfoundation.orgnih.gov.

In an uncontrolled study involving boys with familial male-limited precocious puberty, long-term treatment with this compound, a first-generation aromatase inhibitor, was associated with an improvement in predicted adult height karger.com. Additionally, a two-year study in children with congenital adrenal hyperplasia demonstrated that combined therapy with this compound and the antiandrogen flutamide (B1673489) decelerated bone maturation and resulted in better control of growth velocity, despite observed increases in 17-hydroxyprogesterone (17OHP), androstenedione (A4), and testosterone (T) during the experimental treatment nih.govkarger.com.

Regarding developmental effects, studies in rats indicated that this compound, when administered at doses 5 to 15 times the recommended human dose, led to increased fetal mortality, increased abnormal fetal development, and increased mortality in growing pups fda.govrxlist.com. In contrast, no teratologic effects were observed in rabbits at doses 2.5 to 7.5 times the recommended human dose fda.govrxlist.com. Aromatase activity has been detected in osteoblasts and chondrocytes within bone tissue caresfoundation.orgresearchgate.net, highlighting the relevance of estrogen synthesis at these sites for bone development.

Clinical Research and Therapeutic Potential of Testolactone

Oncology Research Applications

Testolactone was one of the early synthetic steroids investigated for the treatment of estrogen-dependent breast cancer. mdpi.com Its use in clinical settings for advanced breast cancer in women began in 1970. mdpi.com Research in postmenopausal women focused on its ability to induce disease regression, its mechanism of action on estrogen-dependent tumors, and its efficacy relative to other hormonal therapies.

Clinical studies have documented the capacity of this compound to induce objective remission in advanced breast cancer. Early research observed sustained objective remission of advancing breast cancer with both parenteral and oral administration of the agent. mdpi.com One study noted that oral this compound therapy resulted in a higher response rate in patients who had previously undergone oophorectomy, demonstrating objective regression of the disease. mdpi.com In a clinical trial by the Cooperative Breast Cancer Group, an objective regression rate of 20% was reported in women who received oral this compound. mdpi.com Another randomized clinical trial showed that this compound produced objective remissions of advanced breast cancer in 18% of the women who received it. mdpi.com

| Treatment Group | Objective Remission/Regression Rate (%) | Reference |

|---|---|---|

| Oral this compound | 20% | mdpi.com |

| This compound (in a randomized trial) | 18% | mdpi.com |

The primary mechanism by which this compound was thought to impact estrogen-dependent tumors is through the inhibition of the aromatase enzyme, which is crucial for the synthesis of estrogens. mdpi.comdrugbank.com This inhibition leads to a reduction in estrone (B1671321) synthesis from androstenedione (B190577), which is the main source of estrogen in postmenopausal women. fda.gov In vitro studies confirmed that this compound can block the peripheral formation of estrogens in breast tumors and that estrogen formation can be blocked directly at the tumor site. mdpi.comencyclopedia.pub This action reduces the levels of plasma estrone and estradiol (B170435), thereby impeding the hormonal stimulus for the growth of estrogen-dependent cancer cells. mdpi.comencyclopedia.pub

This compound's efficacy has been evaluated in comparison to other hormonal and non-hormonal agents in the treatment of advanced breast cancer. In a randomized clinical trial comparing it with calusterone, this compound resulted in objective remissions in 18% of patients, whereas calusterone achieved a 28% remission rate. mdpi.com Another study compared oral this compound with intravenous fluorouracil, reporting an objective regression rate of 20% for this compound, compared to 6% for fluorouracil alone and 14% when the two were administered together. mdpi.com Furthermore, research comparing single-hormone therapies found that this compound, testosterone (B1683101) decanoate, and drostanolone produced similar rates of objective responses in metastatic breast cancer. nih.gov

| Treatment | Objective Remission/Regression Rate (%) | Reference |

|---|---|---|

| This compound | 18% | mdpi.com |

| Calusterone | 28% | mdpi.com |

| Oral this compound | 20% | mdpi.com |

| Intravenous Fluorouracil | 6% | mdpi.com |

| This compound + Intravenous Fluorouracil | 14% | mdpi.com |

The role of this compound in the management of hormone-dependent prostate cancer has also been a subject of investigation. During the 1980s, therapies aimed at reducing circulating androgen levels, primarily through estrogen administration, gained traction. mdpi.com In this context, a study was conducted to investigate the role of estrogens in male endocrinology by administering either tamoxifen (B1202) or this compound to patients with prostatic carcinoma. mdpi.comencyclopedia.pub The study concluded that the in vivo contribution of this compound or its metabolites in this setting was very small. mdpi.comencyclopedia.pub

This compound was explored for the endocrine treatment of benign prostatic hyperplasia (BPH), based on the hypothesis that estrogens could be involved in the onset and maintenance of the condition. mdpi.comencyclopedia.pub It was known that peripheral aromatization of circulating androgens is the primary source of estrogen in men, and this process increases with age. mdpi.comencyclopedia.pub

A study involving thirteen patients with BPH and complete urinary retention who had not improved after bladder drainage was conducted. nih.gov These patients were treated with this compound for six months. nih.gov The results showed that in seven of the patients, spontaneous micturition returned after an average treatment period of 8 weeks. nih.gov Furthermore, a decrease in prostatic volume was observed in all treated patients, with an average reduction of 26% in the group that regained spontaneous micturition and 15% in the group that did not. nih.gov The testosterone/estradiol ratio also significantly increased in all patients undergoing treatment. nih.gov

| Outcome | Result | Reference |

|---|---|---|

| Spontaneous Micturition | Reoccurred in 7 out of 13 patients | nih.gov |

| Average Prostatic Volume Reduction (Group with restored micturition) | 26% | nih.gov |

| Average Prostatic Volume Reduction (Group without restored micturition) | 15% | nih.gov |

| Testosterone/Estradiol Ratio | Significantly increased in all treated patients | nih.gov |

Further research investigated whether the beneficial effects of this compound in BPH patients were due to the inhibition of aromatase or another enzyme, 17β-hydroxysteroid dehydrogenase. The findings indicated that the positive effects were indeed a result of aromatase inhibition. mdpi.comencyclopedia.pub

Desmoid Tumors Research

Research into the use of this compound for desmoid tumors has been based on the hypothesis that these tumors may be hormone-dependent. mdpi.com This idea is supported by the finding that estrogen receptors have been identified in 33% to 75% of desmoid tumors, suggesting a potential role for anti-estrogen therapies. mdpi.com

One line of investigation explored the use of this compound in combination with other compounds. A study by Waddell involved the chemical treatment of desmoid tumors with this compound, followed by theophylline and chlorothiazide. mdpi.com The rationale was that this compound itself has some inhibitory effect on cyclic adenosine monophosphate (cAMP) phosphodiesterase, and combining it with other inhibitors of this enzyme could synergize their effects. mdpi.com In a study involving a female patient with Gardner's syndrome and a large desmoid tumor, treatment with delta1-testolactone resulted in complete pain relief, disappearance of leg edema, and measurable tumor shrinkage. nih.gov When theophylline and chlorothiazide were later substituted for this compound, a further decrease in tumor size was observed. nih.gov

Pancreatic Carcinoma Research

The potential application of this compound in treating pancreatic carcinoma has been explored, primarily in the context of combination chemotherapy. The presence of sex-steroid biosynthetic enzymes like aromatase in pancreatic carcinoma tissue suggested that hormonal therapies might influence the disease. nih.gov Studies have noted that low serum testosterone concentrations are common in patients with pancreatic cancer. nih.govnih.gov

However, research into this compound's efficacy has not yielded positive results. mdpi.com Two chemotherapy regimens for inoperable pancreatic carcinoma were compared; one group received 5-fluorouracil and coumadin, while the other received 5-fluorouracil combined with either this compound or spironolactone (B1682167). mdpi.com The findings concluded that this compound provides no significant additive benefits in prolonging survival for patients with inoperable pancreatic carcinoma when used in combination treatment programs. mdpi.com

Endocrine and Growth Disorder Research Applications

Precocious Puberty

This compound has been investigated as a therapeutic agent for selective forms of precocious puberty, particularly those that are independent of the luteinizing hormone-releasing hormone (LHRH) pathway. mdpi.comclinicaltrials.gov As an aromatase inhibitor, it blocks the final step in estrogen biosynthesis—the conversion of androgens to estrogens. clinicaltrials.govoup.com This mechanism is particularly relevant for conditions where estrogen production by the ovaries is autonomous and not under the control of pituitary gonadotropins. clinicaltrials.govoup.com Therefore, treatments with LHRH analogs, which work by downregulating the pituitary gland, are often ineffective in these cases. clinicaltrials.govoup.com A clinical trial was designed to specifically evaluate this compound in girls with LHRH-resistant precocious puberty, with the goal of inhibiting estrogen secretion to delay sexual maturation and early closure of the epiphyses, which can lead to short stature. clinicaltrials.gov

Familial Male-Limited Precocious Puberty (FMPP)

Familial Male-Limited Precocious Puberty (FMPP), also known as testotoxicosis, is a rare, LHRH-independent form of precocious puberty that affects only males. oup.comwikipedia.orge-apem.orgnih.gov It is caused by an activating mutation in the luteinizing hormone (LH) receptor, leading to excessive testosterone production by the testes despite low LH levels. oup.comwikipedia.orge-apem.org Because the condition is gonadotropin-independent, LHRH agonists are not effective as a primary treatment. wikipedia.org

Research has focused on blocking both the production of estrogen from testosterone and the action of androgens. medpath.com A combination therapy of the antiandrogen spironolactone and the aromatase inhibitor this compound has been shown to be an effective short-term treatment. medpath.comnih.gov This regimen can normalize the rate of growth and bone maturation. oup.com

In a long-term study of ten boys treated with spironolactone and this compound for at least six years, growth velocity and bone maturation returned to prepubertal levels during the first year and remained there for the duration of the treatment. oup.com However, during long-term treatment, many boys experience a secondary activation of the central hypothalamic-pituitary-gonadal axis, leading to a pubertal rise in gonadotropin secretion and a reduced response to the treatment. nih.gov In these cases, the addition of an LHRH agonist like deslorelin to the spironolactone and this compound regimen was found to restore control of puberty, decreasing peak LH, plasma testosterone, bone maturation rate, and growth velocity. nih.gov This combined three-drug regimen has been shown to normalize growth and improve predicted adult height. oup.come-apem.org

| Parameter | Effect of Spironolactone + this compound | Effect of Adding LHRH Agonist (Deslorelin) | Source |

|---|---|---|---|

| Growth Rate / Velocity | Normalized to prepubertal levels | Decreased | oup.comnih.gov |

| Bone Maturation Rate | Normalized to prepubertal levels | Decreased | oup.comnih.gov |

| Predicted Adult Height | Improved | Further improved | oup.come-apem.org |

| Plasma Testosterone | Remained in adult range (action blocked by spironolactone) | Decreased | nih.gov |

| Peak Luteinizing Hormone (LH) | Increased over time (central puberty onset) | Decreased | nih.gov |

McCune-Albright Syndrome

McCune-Albright Syndrome (MAS) is a genetic disorder that can cause LHRH-independent precocious puberty, particularly in girls. oup.comnih.gov This precocity is typically due to autonomous ovarian estrogen secretion from recurrent ovarian cysts. mdpi.com As with FMPP, LHRH agonists are not effective in the early stages of this condition. oup.com

This compound, as an aromatase inhibitor, has been studied as a treatment to block the excessive estrogen production. mdpi.com In a study of a girl with MAS who was unresponsive to LHRH agonist therapy, treatment with this compound resulted in the cessation of menses, diminished bone age advancement and height velocity, and suppressed plasma estradiol levels. nih.govoup.com

A longer-term study involving 12 girls with MAS treated with this compound for up to five years provided more detailed insights. oup.comnih.gov The treatment was effective in reducing serum estradiol levels and decreasing the frequency of menses. nih.gov However, the research also concluded that some patients may exhibit an "escape" from the effects of the treatment after one to three years, with a recurrence of ovarian cysts and a rise in estradiol levels. mdpi.comnih.govoup.com

| Parameter | Finding Before Treatment | Finding During this compound Treatment | Source |

|---|---|---|---|

| Menses | Frequent (average 8/year in one cohort) | Ceased or decreased in frequency | nih.govnih.gov |

| Serum Estradiol | Elevated | Significantly decreased, but could rise again after 1-3 years | nih.govnih.gov |

| Bone Age Advancement | Accelerated | Diminished rate of advancement | nih.govoup.com |

| Height Velocity | Increased | Diminished | nih.govoup.com |

| Serum Androstenedione | Normal for adrenarche | Rose over time | nih.gov |

| Predicted Adult Stature | 143.0 ± 7.8 cm | 147.3 ± 11.5 cm at 3 years (not statistically significant) | nih.gov |

Influence on Bone Maturation and Growth Velocity

This compound has been investigated for its effects on the rate of bone maturation and growth velocity, particularly in children with precocious puberty. In boys with familial male-limited precocious puberty, treatment with this compound, in combination with spironolactone, has been shown to normalize both the rate of growth and bone maturation. nih.govresearchgate.net One study observed that the growth rate normalized within the first year of treatment and this normalization was maintained over the subsequent five years. researchgate.net Similarly, the rate of bone maturation normalized during the second year of treatment and remained normal thereafter. researchgate.net

In the context of congenital adrenal hyperplasia (CAH), a combination therapy including this compound and flutamide (B1673489), alongside a reduced hydrocortisone (B1673445) dose, was found to maintain normal growth velocity and bone maturation. This was achieved even in the presence of elevated androgen levels.

Effects on Predicted Adult Height

Research into the use of this compound, particularly as part of a combination therapy, has shown a positive impact on the predicted adult height in children with conditions that accelerate bone maturation. In a long-term study of boys with familial male-limited precocious puberty, a treatment regimen including this compound and spironolactone (with the later addition of deslorelin) resulted in a significant improvement in predicted adult height. researchgate.net Over a six-year period, the predicted height increased from a baseline of 160.7 ± 14.7 cm to 173.6 ± 10.1 cm. researchgate.net

However, in children with congenital adrenal hyperplasia (CAH), the long-term benefits of a therapy including this compound on adult height are less clear. While a combination of an antiandrogen and an aromatase inhibitor with reduced hydrocortisone doses did show improvements in short-term predicted height, it did not lead to a taller adult stature when compared to standard therapy. nih.gov Both the investigational and standard therapy groups achieved adult heights that were greater than their predicted adult height at the beginning of the study. nih.gov

Pubertal Gynecomastia

This compound has been studied as a therapeutic option for pubertal gynecomastia, a condition characterized by the enlargement of breast tissue in adolescent males. nih.govnih.govoup.comoup.com In a study involving 22 boys with this condition, treatment with this compound led to a notable regression in the mean diameter of the breast gland. nih.govoup.comoup.com The diameter decreased from an initial 4.4 cm to 3.3 cm after two months, 3.2 cm after four months, and 1.7 cm after six months of treatment. nih.govoup.comoup.com This reduction in breast tissue occurred while the normal progression of pubic hair and testicular volume continued. nih.govoup.comoup.com

The therapeutic effect of this compound in this context is attributed to its role as an inhibitor of steroid aromatization. nih.govoup.comoup.com This action leads to an increase in the androgen-to-estrogen ratio. nih.govoup.comoup.com Specifically, plasma androstenedione levels were observed to increase significantly, while testosterone, DHEA, and oestrone showed a lesser increase, and oestradiol levels remained unchanged. nih.govoup.comoup.com The most significant change was seen in the androstenedione/oestrone ratio. nih.govoup.comoup.com

Oligozoospermia and Male Infertility

The potential of this compound in treating oligozoospermia and male infertility has been a subject of clinical investigation, with studies yielding conflicting results.

Impact on Sperm Parameters and Fertility

Some research has suggested that this compound may be an effective treatment for men with idiopathic oligozoospermia. nih.govoup.com In one study, treatment with this compound resulted in a significant increase in sperm density, rising from 10.8 ± 2.5 to 19.8 ± 4.7 x 10(6)/ml, and a rise in total sperm count from 26.8 ± 6.5 to 60.6 ± 14.3 x 10(6). nih.govoup.com However, there was no significant change in sperm motility or semen volume. nih.govoup.com Another pilot study also observed a significant increase in sperm count and the total number of motile spermatozoa after three and six months of therapy. nih.gov

Conversely, a double-blind, randomized, placebo-controlled trial concluded that this compound is not an effective treatment for idiopathic oligozoospermic infertility. nih.gov This study found that sperm output and semen quality remained unchanged during treatment with either this compound or a placebo. nih.gov In a separate randomized study, the addition of this compound to tamoxifen therapy for oligoasthenozoospermia did not result in a greater improvement in sperm density compared to tamoxifen alone, and no improvements were seen in other ejaculate parameters in either group. nih.govkarger.com

Influence on Pituitary-Gonadal Axis Hormones

The mechanism of action of this compound in the context of male infertility is thought to be through its influence on the pituitary-gonadal axis hormones. As an aromatase inhibitor, it blocks the conversion of androgens to estrogens. nih.govoup.com Studies have shown that this compound therapy can lead to a significant decrease in serum estradiol and estrone levels, accompanied by a rise in serum testosterone and androstenedione. nih.govoup.com This results in an increased testosterone-to-estradiol ratio. nih.govoup.com

However, the effect on gonadotropin levels appears to be inconsistent. One study reported that basal and LRH-stimulated serum gonadotropin levels were unaffected by the changes in androgen and estrogen levels. nih.govoup.com In contrast, another study found a significant increase in testosterone and FSH after one and three months of treatment, with LH levels increasing only during the first month. nih.gov A different study reported a temporary increase in FSH but not LH. Yet another investigation involving combination therapy with tamoxifen showed a significant increase in both FSH and LH. nih.govkarger.com

Congenital Adrenal Hyperplasia (CAH)

This compound has been explored as an adjunctive therapy in the management of congenital adrenal hyperplasia (CAH), a genetic disorder affecting cortisol biosynthesis. nih.govnih.govoup.com In children with CAH, the use of this compound in combination with an antiandrogen (flutamide) and a reduced dose of hydrocortisone has been shown to normalize growth and bone maturation. nih.gov This approach was effective despite the persistence of elevated androgen levels.

A long-term, prospective, randomized, controlled clinical trial investigated a multi-drug regimen that included a first-generation aromatase inhibitor (initially this compound, later letrozole) and an anti-androgen, in conjunction with reduced-dose hydrocortisone. oup.com While this combination therapy was found to improve short-term predicted height in children with classic CAH, it did not ultimately result in a greater adult height compared to standard therapy. nih.gov

Pharmacodynamics and Pharmacokinetics in Clinical Settings

This compound, a first-generation, non-selective, irreversible aromatase inhibitor, has been the subject of clinical research to elucidate its mechanisms of action and its effects on the human endocrine system. The following sections detail the pharmacodynamic and pharmacokinetic properties of this compound observed in clinical environments.

Estrogen Suppression and Persistence of Effect

Clinical studies have demonstrated that this compound is a potent inhibitor of the peripheral aromatization of androstenedione to estrone. nih.govwikipedia.org This action is considered its primary mechanism for reducing estrogen levels, particularly in postmenopausal women where this peripheral conversion is the main source of estrogen. fda.gov

Research in postmenopausal women with breast cancer showed a significant reduction in the conversion ratio of androstenedione to estrone following treatment with this compound. wikipedia.org This inhibition of aromatase leads to a notable decrease in serum estrone levels. wikipedia.org Furthermore, studies have indicated that this compound administration also results in lowered levels of circulating estradiol. nih.gov The suppressive effect of this compound on estrogen synthesis has been observed to be persistent. In long-term therapy, the continual suppression of estrone has been noted for up to six months without evidence of the effect diminishing over time. This sustained action may be attributable to the noncompetitive and irreversible nature of its inhibition of the aromatase enzyme. fda.govwikipedia.org

Impact on Serum Hormone Levels (e.g., testosterone, androstenedione, FSH, LH, SHBG, 17-ketosteroids)

The administration of this compound has been shown to induce a range of effects on various serum hormone levels, stemming from its primary action as an aromatase inhibitor.

Testosterone and Androstenedione: Several studies have reported an increase in serum testosterone and androstenedione levels following this compound therapy. nih.gov However, it has been suggested that these elevations may be, in part, an artifact of radioimmunoassays, as this compound has been found to cross-react with testosterone assays. fda.govnih.gov Other studies have observed no significant change in serum androstenedione and testosterone levels. nih.govwikipedia.org

Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH): The impact of this compound on gonadotropins appears to be variable. Some studies in men with idiopathic oligospermia have reported an enhancement in the secretion of FSH, with no significant effect on LH levels. nih.govdrugbank.comnih.gov Conversely, other research has found increases in both LH and FSH serum levels. nih.gov There are also reports suggesting that this compound itself does not directly influence gonadotropin levels. nih.gov

Sex Hormone-Binding Globulin (SHBG): A consistent finding in clinical studies is the reduction of SHBG levels following this compound administration. nih.govdrugbank.comfrontiersin.org This decrease in SHBG is thought to be a consequence of lowered circulating estradiol levels. drugbank.com

17-Ketosteroids: An increase in the urinary excretion of 17-ketosteroids has been reported in patients treated with oral this compound. nih.govfda.gov

The table below summarizes the observed effects of this compound on various serum hormone levels from several clinical studies.

| Hormone | Observed Effect | Study Population |

| Testosterone | Increase nih.govnih.govdrugbank.comnih.gov / No significant change nih.govwikipedia.org | Men with idiopathic oligospermia, postmenopausal women with breast cancer |

| Androstenedione | Increase nih.govnih.gov / No significant change nih.govwikipedia.org | Men with idiopathic oligospermia, postmenopausal women with breast cancer |

| FSH | Increase nih.govdrugbank.comnih.govnih.gov / No effect nih.gov | Men with idiopathic oligospermia |

| LH | No significant change nih.govdrugbank.comnih.gov / Increase nih.gov | Men with idiopathic oligospermia |

| SHBG | Decrease nih.govdrugbank.comnih.govfrontiersin.org | Men with idiopathic oligospermia |

| Estrone | Decrease nih.govwikipedia.org | Postmenopausal women with breast cancer |

| Estradiol | Decrease nih.govdrugbank.comnih.govfrontiersin.org | Men with idiopathic oligospermia |

| 17-Ketosteroids | Increased urinary excretion nih.govfda.gov | Postmenopausal women |

Note: Some discrepancies in findings may be due to differences in study populations, methodologies, and potential assay interference.

Renal Tubular Reabsorption of Calcium Studies

Information regarding the direct effects of this compound on the renal handling of calcium is limited. However, one study noted that oral administration of this compound was associated with an increase in the renal tubular reabsorption of calcium. fda.gov Despite this effect on reabsorption, there was no corresponding change in serum calcium concentrations. The precise mechanism underlying this hypocalciuric effect remains unknown. fda.gov

Hepatic Metabolism and Urinary Excretion of Metabolites

This compound is well absorbed following oral administration and undergoes metabolism in the liver. fda.gov The biotransformation of this compound results in several metabolic derivatives. A key characteristic of these metabolites is the preservation of the lactone D-ring structure of the parent compound. fda.gov

One of the identified metabolites is 4,5-dihydrothis compound (B1226764), which can be quantified in both plasma and urine using high-performance liquid chromatography. researchgate.net The excretion of this compound and its metabolites occurs primarily through the kidneys. Both unmetabolized this compound and its hepatic derivatives are found in the urine. fda.gov

Research on Drug Interactions and Assay Interference

Clinical Drug-Drug Interaction Profiling

Testolactone's influence on co-administered medications and physiological processes has been documented, particularly concerning hormonal pathways, anticoagulant activity, and the risk of methemoglobinemia.

Despite its structural resemblance to testosterone (B1683101), this compound does not exhibit in vivo androgenic effects. drugbank.comnih.govwikidoc.orgfda.gov Clinical studies have not reported other hormonal effects. drugbank.comwikidoc.orgfda.gov this compound has been utilized to delay precocious puberty due to its capacity to inhibit estrogen production. wikipedia.org In girls with McCune-Albright syndrome, it has been shown to reduce circulating estradiol (B170435) levels and ovarian volume. mdpi.com For men with idiopathic oligospermia, this compound therapy led to decreased estrone (B1671321) and estradiol levels, followed by an increase in serum testosterone and androstenedione (B190577), and an improved testosterone-estradiol ratio. mdpi.comresearchgate.net Concomitant administration of this compound with exogenous estrogens or estrogen-containing birth control pills may result in interactions. rxlist.com

When administered concurrently, this compound has the potential to enhance the effects of oral anticoagulants, such as warfarin (B611796). rxlist.compdr.net Close monitoring of the International Normalized Ratio (INR) is recommended, and patients should be observed for any signs or symptoms of bleeding. pdr.net Adjustments to the warfarin dosage may be necessary to maintain appropriate anticoagulation. pdr.net

Table 1: Interactions with Anticoagulants

| Co-administered Drug | Effect of this compound | Monitoring/Management |

| Warfarin | May increase anticoagulant effects rxlist.compdr.net | Monitor INR closely; observe for bleeding; adjust warfarin dosage as needed pdr.net |

This compound has been associated with an increased risk or severity of methemoglobinemia when combined with certain anesthetics, including cocaine, mepivacaine, and benzocaine. drugbank.comdrugbank.comdrugbank.com Methemoglobinemia is a condition characterized by abnormal levels of oxidized hemoglobin, which impairs its ability to bind and transport oxygen. researchgate.net This condition can be induced by various oxidizing agents, including some local anesthetics. researchgate.netnysora.com

Table 2: Influence on Methemoglobinemia Risk

| Co-administered Anesthetic | Effect of this compound |

| Cocaine | Increased risk/severity of methemoglobinemia drugbank.com |

| Mepivacaine | Increased risk/severity of methemoglobinemia drugbank.com |

| Benzocaine | Increased risk/severity of methemoglobinemia drugbank.com |

This compound may decrease the excretion rate of various co-administered drugs, potentially leading to elevated serum concentrations of these medications. drugbank.com Examples of drugs whose excretion rates may be decreased by this compound include:

Clove oil drugbank.com

Clozapine drugbank.com

Colchicine drugbank.com

Colistimethate drugbank.com

Colistin drugbank.com

Acetylsalicylic acid drugbank.com

Aclidinium drugbank.com

Acrivastine drugbank.com

Acyclovir drugbank.com

Adefovir dipivoxil drugbank.com

Salbutamol drugbank.com

Auranofin drugbank.com

Aurothioglucose drugbank.com

Azacitidine drugbank.com

Azapropazone drugbank.com

Azathioprine drugbank.com

Azelaic acid drugbank.com

Antipyrine drugbank.com

Antithrombin III human drugbank.com

Apalutamide drugbank.com

Apremilast drugbank.com

Arformoterol drugbank.com

Acetaminophen drugbank.com

This compound and its metabolites are primarily excreted via the kidneys. fda.gov Additionally, one study observed an increase in the urinary excretion of 17-ketosteroids in most patients receiving 150 mg/day of oral this compound. drugbank.comfda.gov

Laboratory Assay Interference

This compound can interfere with certain laboratory assays, particularly those used to measure sex steroid hormone levels.

This compound has been shown to significantly interfere with serum radioimmunoassays (RIAs) for testosterone and androstenedione, rendering these assays unreliable for monitoring patients undergoing this compound treatment. mdpi.comnih.gov Studies have demonstrated that following a single oral dose of this compound, serum androstenedione levels can rise markedly (e.g., from normal baseline to a mean peak of 45.4 ng/mL within 1-2 hours), and testosterone levels can also increase (e.g., from undetectable to a mean peak of 6.9 ng/mL), with levels returning to baseline within 24 hours. nih.gov This interference is partly due to this compound's cross-reactivity in the testosterone assay when serially diluted. nih.gov

Regarding estradiol, the physiological effects of this compound, primarily its aromatase inhibitory action, can lead to decreased estradiol concentrations when measured by radioimmunoassays. fda.gov This reflects the drug's intended action of reducing estrogen synthesis. mdpi.comnih.gov

The accuracy of immunoassays for sex steroids can be compromised by cross-reactivity between the antibodies used in the assays and structurally similar endogenous or exogenous steroids. annlabmed.org For more specific and sensitive measurements, liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays are recommended. annlabmed.org

Table 3: Laboratory Assay Interference with Sex Steroids

| Analyte (Assay Type) | Observed Effect/Interference | Mechanism/Note |

| Testosterone (RIA) | Falsely elevated levels mdpi.comnih.gov | Cross-reactivity of this compound in the assay nih.gov |

| Androstenedione (RIA) | Falsely elevated levels mdpi.comnih.gov | Interference observed nih.gov |

| Estradiol (RIA) | Decreased concentrations fda.gov | Physiological effect due to aromatase inhibition fda.gov |

Implications for Clinical Monitoring and Research Interpretation

The use of this compound presents specific considerations for clinical monitoring and the interpretation of research findings, particularly concerning its interactions with other drugs and its potential to interfere with laboratory assays.

This compound's interaction profile includes its ability to increase the effects of oral anticoagulants, necessitating careful monitoring and dosage adjustments when co-administered fda.govrxlist.com. Beyond this, a critical area of research has focused on this compound's interference with various laboratory assays, especially radioimmunoassays (RIAs) used for measuring steroid hormone levels.

Studies have demonstrated that this compound can significantly interfere with serum RIAs for testosterone and androstenedione, rendering their results unreliable in patients undergoing this compound therapy mdpi.comoup.comnih.gov. For instance, investigations involving patients and a postmenopausal control subject administered a single oral dose of this compound revealed marked, transient elevations in measured androstenedione and testosterone levels. Androstenedione levels peaked at a mean of 45.4 ng/mL within 1-2 hours, returning to baseline within 24 hours. Similarly, testosterone levels reached a mean peak of 6.9 ng/mL before returning to baseline within 24 hours oup.comnih.gov. These observed elevations were attributed to this compound's cross-reactivity in the testosterone assay, rather than a true pharmacological effect oup.comnih.gov.

Conversely, while this compound is known to inhibit aromatase and reduce estrogen synthesis, its physiological effects can lead to decreased estradiol concentrations when measured by radioimmunoassays fda.govrxlist.com. This dual impact—apparent elevation of androgens due to assay interference and actual reduction of estrogens—highlights the complexity in interpreting hormone profiles in patients on this compound.

In the context of congenital adrenal hyperplasia (CAH), a four-drug regimen including flutamide (B1673489) and this compound, along with reduced hydrocortisone (B1673445) and fludrocortisone, was studied. While this regimen decreased cortisol clearance, an in vitro study indicated that this compound itself was unlikely to interfere with the serum cortisol immunoassay, suggesting that the effect on cortisol clearance was primarily due to flutamide nih.govoup.com.

The table below summarizes key findings related to this compound's assay interference:

| Hormone Measured | Assay Type | Observed Effect with this compound | Implication for Interpretation | Source |